5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOLE]-6',6'-DIOL
Overview
Description
5’-(1,4-Dioxaspiro[45]dec-2-yl)dihydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-6’,6’(5’H)-diol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(1,4-dioxaspiro[4.5]dec-2-yl)dihydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-6’,6’(5’H)-diol typically involves multi-step organic reactions. One common approach is the formation of the spirocyclic core through cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
5’-(1,4-Dioxaspiro[4.5]dec-2-yl)dihydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-6’,6’(5’H)-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
5’-(1,4-Dioxaspiro[4.5]dec-2-yl)dihydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-6’,6’(5’H)-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-(1,4-dioxaspiro[4.5]dec-2-yl)dihydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-6’,6’(5’H)-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: A related compound with a similar spirocyclic structure but different functional groups.
1,4-Dioxaspiro[4.5]decane-2-methanol: Another spirocyclic compound with a hydroxyl group, used in similar applications.
2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-2-propanol: A compound with a similar core structure but different substituents.
Uniqueness
5’-(1,4-Dioxaspiro[4.5]dec-2-yl)dihydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-6’,6’(5’H)-diol is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
IUPAC Name |
5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6,6-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O7/c19-18(20)13(12-11-21-16(23-12)7-3-1-4-8-16)22-15-14(18)24-17(25-15)9-5-2-6-10-17/h12-15,19-20H,1-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOYXQMQBKMNDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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